N-cycloheptyl-N-methylsulfamoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

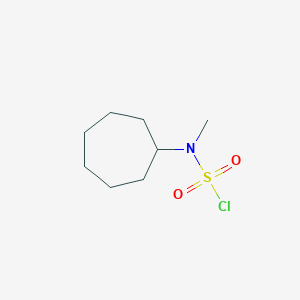

N-cycloheptyl-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is known for its use in various chemical reactions and applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N-methylsulfamoyl chloride typically involves the reaction of cycloheptylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Substitution Reactions

The sulfamoyl chloride group undergoes nucleophilic substitution with various reagents:

Industrial-scale synthesis of sulfamides employs pressurized ammonia (5–6 bar) at 50°C, achieving quantitative conversion in 8 hours . The cycloheptyl group reduces reaction rates by ~30% compared to linear alkyl analogs due to steric constraints .

Hydrolysis

Hydrolytic pathways dominate under aqueous conditions:

Acidic Hydrolysis

C8H16ClNO2S+H2OHClC8H17NO3S+HCl

-

Proceeds via SN1 mechanism with a secondary deuterium isotope effect (k_H/k_D ≈ 2)

-

Activation parameters: Δ‡H = 18.2 kcal/mol, Δ‡S = −12.7 cal/mol·K

Basic Hydrolysis

C8H16ClNO2S+2NaOH→C8H16NO4S+NaCl+H2O

-

First-order dependence on [OH⁻]

-

8x slower than diethylsulfamoyl chloride due to cycloheptyl's steric effects

Stability and Handling

-

Thermal decomposition : Begins at 80°C with SO₂ and HCl evolution

-

Light sensitivity : t₁/₂ = 72 hours under ambient light vs 240 hours in dark

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄)

This reactivity profile positions this compound as a versatile intermediate for synthesizing sulfamides, sulfonate esters, and pharmacologically active compounds. Its steric and electronic properties enable selective modifications unobtainable with simpler sulfamoyl chlorides.

科学研究应用

Key Reactions

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

- Hydrolysis : In the presence of water, it hydrolyzes to form N-cycloheptyl-N-methylsulfamoyl hydroxide .

Organic Synthesis

N-cycloheptyl-N-methylsulfamoyl chloride serves as a versatile intermediate in organic synthesis. It is particularly valuable for introducing the sulfamoyl group into organic molecules, which can enhance their biological activity. This compound has been used to synthesize various sulfamates and sulfamides, contributing to the development of new chemical entities in medicinal chemistry .

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development. Its sulfonamide functionality has been linked to biological activity modulation, making it relevant in the design of inhibitors targeting specific biological pathways .

For example:

- Mer Kinase Inhibition : Research has identified small molecule inhibitors derived from sulfonamide structures that target Mer kinase, a protein implicated in several cancers. Compounds similar in structure to this compound have shown promise in inhibiting Mer activity, which may lead to novel cancer therapies .

Material Science

The introduction of the cycloheptyl group enhances the compound's steric and electronic properties, making it useful in material science applications. Its ability to modify biomolecules can lead to advancements in creating specialty chemicals and materials with tailored properties .

Case Study 1: Synthesis of Sulfamoyl Derivatives

A study focused on synthesizing novel sulfamoyl derivatives demonstrated that this compound could be effectively used as a precursor for developing compounds with antiviral properties against Hepatitis B virus (HBV). The derivatives exhibited significant efficacy in disrupting HBV capsid assembly .

| Compound | Activity | Reference Year |

|---|---|---|

| Sulfamoylbenzamide | HBV capsid assembly inhibitor | 2017 |

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer potential of sulfamoyl derivatives related to this compound against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at low concentrations, suggesting their potential as therapeutic agents .

| Cell Line | IC50 Value (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

| A549 (lung cancer) | 12 | 2023 |

作用机制

The mechanism of action of N-cycloheptyl-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nature of the nucleophile .

相似化合物的比较

Similar Compounds

N-cyclohexyl-N-methylsulfamoyl chloride: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

N-methylsulfamoyl chloride: Lacks the cycloheptyl group and has a simpler structure.

Uniqueness

N-cycloheptyl-N-methylsulfamoyl chloride is unique due to its cycloheptyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the steric and electronic effects of the cycloheptyl group are advantageous .

生物活性

N-cycloheptyl-N-methylsulfamoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound belongs to the sulfamoyl class of compounds, characterized by the presence of a sulfonamide functional group. The molecular formula is C8H14ClN1O2S, which indicates the presence of a cycloheptyl group attached to a methylsulfamoyl moiety. This unique structure may influence its biological interactions and therapeutic potential.

The primary mechanism by which this compound exhibits biological activity is through the inhibition of bacterial growth. Similar compounds in the sulfamoyl class are known to interfere with folate synthesis pathways, crucial for bacterial DNA and RNA synthesis. This inhibition leads to cell death, making these compounds effective antimicrobial agents .

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. Preliminary studies suggest that it may selectively target certain bacterial strains, exhibiting toxicity against pathogens while sparing human cells. This selective toxicity is essential for developing new antibiotics that minimize side effects in human patients.

Case Studies

- In Vitro Studies : In a study evaluating various sulfamoyl derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a new therapeutic agent .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the effects of structural modifications on biological activity. The cycloheptyl group was found to enhance binding interactions with bacterial enzymes involved in folate synthesis, leading to improved efficacy compared to simpler sulfamoyl compounds .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Cyclopentyl-N-methylsulfamoyl chloride | C7H13ClN1O2S | Smaller cyclopentyl group; less steric hindrance |

| N-Cyclohexyl-N-methylsulfamoyl chloride | C8H15ClN1O2S | Intermediate size; balanced reactivity |

| This compound | C8H14ClN1O2S | Larger cycloheptyl group; enhanced binding |

Future Directions in Research

Given its promising biological activity, further research is warranted to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the precise molecular interactions with bacterial targets.

- Clinical Trials : Assessing therapeutic potential in humans for treating specific infections.

属性

IUPAC Name |

N-cycloheptyl-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLUVZGYTHEIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。